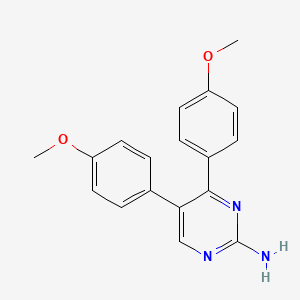

4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(4-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-14-7-3-12(4-8-14)16-11-20-18(19)21-17(16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRQTTSLEOJRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=C(C=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327915 | |

| Record name | 4,5-bis(4-methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666173 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66521-88-8 | |

| Record name | 4,5-bis(4-methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Strategies for 4,5 Bis 4 Methoxyphenyl Pyrimidin 2 Amine

Retrosynthetic Analysis of the 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine Core Structure

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. A common and effective approach for the synthesis of 2-aminopyrimidines involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328). nih.govrsc.org Following this logic, the primary disconnection of the pyrimidine (B1678525) ring leads to guanidine and a 1,3-dicarbonyl intermediate, specifically 1,2-bis(4-methoxyphenyl)propane-1,3-dione or a related precursor.

Further disconnection of this 1,3-dicarbonyl intermediate is necessary as it is not a readily available starting material. A plausible retrosynthetic pathway for a similar structure, 2-butyl-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione, identified hexanophenone (B1345741) as a viable starting material. nih.gov Applying a similar strategy, the 1,2-bis(4-methoxyphenyl) moiety could be constructed from simpler precursors such as 4-methoxyacetophenone or 4-methoxybenzaldehyde.

One potential forward synthesis, therefore, initiates with the preparation of a suitable 1,3-dicarbonyl or equivalent precursor derived from 4-methoxyphenyl (B3050149) starting materials, followed by a cyclocondensation reaction with guanidine to form the desired pyrimidine ring. This approach offers a convergent synthesis, allowing for the independent preparation of the key fragments before their final assembly.

Established Synthetic Routes to this compound

Conventional methods for the synthesis of 4,5-diarylpyrimidin-2-amines often rely on the condensation of a β-ketoester or a 1,3-diketone with guanidine. nih.gov While specific literature detailing the synthesis of this compound is limited, the synthesis of analogous 4,6-diarylpyrimidin-2-amines provides a well-established precedent. In these syntheses, a chalcone (B49325) is often used as the starting point, which is then reacted with guanidine hydrochloride in the presence of a base. nih.gov

For the target molecule, a plausible conventional route would involve the following steps:

Preparation of an α,β-unsaturated ketone (chalcone) or a 1,3-diketone precursor: This would likely involve the reaction of 4-methoxyacetophenone with a suitable electrophile.

Cyclocondensation with guanidine: The resulting intermediate would then be reacted with guanidine, typically in the presence of a base such as sodium ethoxide or potassium hydroxide, in a suitable solvent like ethanol. This reaction proceeds via a Michael addition followed by cyclization and dehydration to afford the 2-aminopyrimidine (B69317) ring.

In recent years, there has been a significant shift towards the development of more sustainable and efficient catalytic methods for the synthesis of pyrimidine derivatives. researchgate.netrsc.org These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve reaction efficiency.

Catalyst-Mediated Synthesis:

Various catalysts have been employed to facilitate the synthesis of pyrimidines. For instance, a ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) has been shown to produce 4,5-disubstituted pyrimidines in a single step. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been instrumental in the synthesis of diarylpyrimidines, although this often involves a multi-step process starting from a dihalopyrimidine. nih.govmdpi.comnih.gov

Green Chemistry Approaches:

Green chemistry principles are increasingly being applied to pyrimidine synthesis to create more environmentally friendly processes. researchgate.netrsc.org These methods include:

Solvent-free reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product isolation.

Use of greener solvents: When a solvent is necessary, the use of water or other environmentally benign solvents is preferred.

Multicomponent reactions: These reactions, where three or more reactants combine in a single step to form the final product, are highly atom-economical and efficient. researchgate.net

Use of reusable catalysts: Employing heterogeneous or recyclable catalysts can reduce the environmental impact of the synthesis. researchgate.net

While specific examples for the synthesis of this compound using these methods are not extensively documented, the general applicability of these green approaches to pyrimidine synthesis suggests their potential for the efficient and sustainable production of this compound.

Development of Novel and Efficient Synthetic Protocols for this compound

To overcome the limitations of conventional synthetic methods, researchers are continuously developing novel and more efficient protocols. Microwave-assisted synthesis and flow chemistry are two such advanced strategies that offer significant advantages.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.commdpi.comnih.gov The application of microwave irradiation in the synthesis of pyrimidine derivatives has been well-documented. For example, the Biginelli and Hantzsch reactions, which are used to produce dihydropyrimidines, have been shown to be significantly enhanced under microwave conditions. mdpi.com

In the context of this compound, microwave-assisted synthesis could be applied to the cyclocondensation step between the 1,3-dicarbonyl precursor and guanidine. This would likely involve heating the reaction mixture in a sealed vessel under microwave irradiation for a short period. A study on the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) demonstrated a dramatic reduction in reaction time from 24 hours with conventional heating to just 15 minutes using microwave irradiation, along with an increase in yield. mdpi.com Similar enhancements could be expected for the synthesis of the target pyrimidine.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Compound This table is based on data for the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) and is illustrative of the potential enhancements for the target compound.

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | 24 hours | 15 minutes |

| Yield | 59% | 83% |

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical synthesis where reactions are carried out in a continuously flowing stream within a network of tubes or microreactors. mdpi.comtcichemicals.com This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scalability. vapourtec.com

The application of flow chemistry to the synthesis of heterocyclic compounds, including pyrimidines, is a rapidly growing area of research. tcichemicals.com While specific examples of the synthesis of this compound using flow chemistry are not yet reported, the general principles can be applied. For instance, the regioselective synthesis of 3-aminoimidazo[1,2-α]pyrimidines has been successfully achieved under continuous flow conditions, demonstrating improved regioselectivity and a significant reduction in reaction time compared to batch methods.

A potential flow chemistry setup for the synthesis of this compound could involve pumping solutions of the 1,3-dicarbonyl precursor and guanidine through a heated reactor coil. The product would be collected continuously at the outlet. This approach could offer a safer and more efficient means of production, particularly for large-scale synthesis.

Organocatalytic and Biocatalytic Pathways

The development of green and sustainable chemical processes has spurred interest in organocatalytic and biocatalytic methods for the synthesis of heterocyclic compounds, including pyrimidines.

Organocatalytic Pathways:

Organocatalysis offers a metal-free alternative to traditional catalytic methods, often providing high levels of stereoselectivity and regioselectivity. For the synthesis of pyrimidine derivatives, organocatalysts can be employed in multicomponent reactions, which are highly atom-economical. An organocatalytic inverse-electron-demand Diels-Alder reaction represents a potential strategy. For instance, a variety of ketones can react with 1,3,5-triazine (B166579) through enamine catalysis to yield 4,5-disubstituted pyrimidines with good yields and high regioselectivity. mdpi.com While not directly demonstrated for this compound, this approach could be adapted by using a suitable precursor that incorporates the two 4-methoxyphenyl groups.

Another potential organocatalytic route could involve a Michael addition-cyclization cascade. A chiral organocatalyst could facilitate the conjugate addition of a pronucleophile to an α,β-unsaturated carbonyl compound derived from 4-methoxyphenyl precursors, followed by cyclization with guanidine to form the pyrimidine ring with stereocontrol.

Biocatalytic Pathways:

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild reaction conditions. While the direct enzymatic synthesis of this compound is not documented, enzymes have been used in the synthesis of other pyrimidine derivatives. For example, pyrimidine nucleoside phosphorylases have been used in the biocatalytic synthesis of modified nucleosides. tandfonline.com Lipases have also been shown to catalyze Michael additions to form pyrimidine derivatives. digitellinc.com

A hypothetical biocatalytic approach could involve the use of a genetically engineered enzyme to catalyze the key condensation step between a 1,3-dicarbonyl precursor and guanidine. This could offer advantages in terms of selectivity and reduced environmental impact. The development of such a process would require significant research in enzyme screening and protein engineering.

| Pathway | Catalyst/Enzyme | Potential Advantages | Challenges |

| Organocatalytic | Chiral amines, thioureas, etc. | Metal-free, high stereoselectivity, mild conditions | Substrate-specific, catalyst loading can be high |

| Biocatalytic | Hydrolases, Lyases, etc. | High specificity, mild conditions, environmentally benign | Enzyme stability, substrate scope, process optimization |

Stereochemical Control and Regioselectivity in this compound Synthesis

Stereochemical and regiochemical control are critical aspects of synthesizing complex molecules like this compound, particularly if chiral centers are introduced or if unsymmetrical precursors are used.

Stereochemical Control:

The structure of this compound itself is achiral. However, if substituents were introduced that create stereocenters, enantioselective synthesis would become crucial. Organocatalysis is a powerful tool for establishing stereocenters. For example, chiral catalysts can be used in Michael additions or aldol (B89426) reactions of precursors to set the desired stereochemistry before the pyrimidine ring formation. While direct examples for this specific molecule are lacking, the principles of asymmetric organocatalysis are well-established for creating chiral heterocyclic compounds.

Regioselectivity:

Regioselectivity becomes a key consideration when unsymmetrical precursors are used. In the synthesis of 4,5-disubstituted pyrimidines from a 1,3-dicarbonyl compound and guanidine, the regiochemical outcome is generally well-defined, leading to the 2-amino-4,5-substituted pattern.

However, in multicomponent reactions, regioselectivity can be a significant challenge. For instance, in an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, the regioselectivity of C-C and C-N bond formations is controlled by the catalyst and reaction conditions. researchgate.net For the synthesis of unsymmetrical 4,5-diarylpyrimidines, controlling which aryl group occupies which position would require a carefully designed synthetic strategy, possibly involving sequential cross-coupling reactions on a pre-functionalized pyrimidine core. The use of organolithium reagents has also been shown to achieve high regioselectivity in the substitution of halopyrimidines, favoring the C-4 position. researchgate.net

| Aspect | Controlling Factors | Potential Methods |

| Stereochemistry | Chiral catalysts, chiral auxiliaries | Asymmetric organocatalysis, biocatalysis |

| Regiochemistry | Nature of reactants, catalyst, reaction conditions | Directed synthesis, use of blocking groups, catalytic control |

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of an active pharmaceutical ingredient (API) like this compound presents numerous challenges that require careful process optimization. Key considerations include cost-effectiveness, safety, environmental impact, and regulatory compliance.

A scalable synthesis of a structurally related compound, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, highlights some important aspects of process development. The initial laboratory-scale synthesis involved multiple steps with chromatographic purifications, which are not ideal for large-scale production. A more efficient, scaled-up process was developed that minimized chromatographic steps and utilized crystallization for purification. sci-hub.se

Key Optimization Parameters for Scale-Up:

Route Selection: Choosing a synthetic route that uses readily available, inexpensive starting materials and avoids hazardous reagents is crucial. For this compound, a convergent synthesis from 1,2-bis(4-methoxyphenyl)ethan-1-one and guanidine is likely a good candidate for scale-up.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize yield and minimize byproduct formation. Design of Experiments (DoE) is a powerful statistical tool for this purpose.

Solvent Selection: The choice of solvent impacts reaction kinetics, product solubility, and ease of work-up. Green chemistry principles encourage the use of safer, more environmentally friendly solvents.

Purification: Replacing chromatographic purification with crystallization or extraction is highly desirable for large-scale production due to cost and efficiency.

Process Safety: A thorough hazard assessment of all reaction steps is necessary to ensure safe operation on a large scale. This includes understanding thermal stability of intermediates and managing any exothermic reactions.

Waste Management: Minimizing waste generation and developing effective waste treatment protocols are critical for sustainable manufacturing.

The development of a robust and scalable process often involves a multidisciplinary team of chemists and chemical engineers to address these challenges effectively. digitellinc.comgd3services.com

| Parameter | Laboratory Scale | Industrial Scale |

| Purification | Chromatography | Crystallization, Extraction |

| Reagents | Broad scope | Cost-effective, readily available, safe |

| Solvent Volume | Often high | Minimized, recyclable |

| Process Control | Manual | Automated, real-time monitoring |

| Safety | Fume hood | Process safety management systems |

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation of 4,5 Bis 4 Methoxyphenyl Pyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and dynamics of 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine in solution.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multi-dimensional (2D) techniques are required for unambiguous signal assignment and conformational analysis.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring proton (H-6), the protons of the two p-methoxyphenyl groups, the amine protons, and the methoxy (B1213986) protons. The aromatic region would display two sets of AA'BB' systems for the para-substituted phenyl rings. The ¹³C NMR spectrum would complement this by showing signals for the pyrimidine carbons, including the distinct C-2, C-4, C-5, and C-6 atoms, as well as the carbons of the methoxyphenyl substituents. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks. For instance, it would definitively connect the ortho and meta protons within each methoxyphenyl ring, confirming their AA'BB' spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to assign each protonated carbon in the molecule, such as the pyrimidine C-6 and the CH carbons of the phenyl rings, by linking them to their corresponding, pre-assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the through-space proximity of protons, which provides key insights into the molecule's preferred conformation. NOESY correlations between the pyrimidine H-6 proton and the ortho-protons of the adjacent phenyl ring at position 4, or between the amine protons and the ortho-protons of the phenyl ring at position 5, would help to establish the time-averaged dihedral angles of the phenyl rings relative to the central pyrimidine core.

An interactive table of expected ¹H and ¹³C NMR chemical shifts is presented below.

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | 2D-NMR Correlations |

| Pyrimidine H-6 | ~8.0-8.5 | ~155-160 | HSQC: C-6; NOESY: Ortho-protons of phenyl ring at C-5 |

| Amine NH₂ | ~5.0-6.0 (broad) | N/A | NOESY: Ortho-protons of phenyl ring at C-4 |

| Phenyl H (ortho to Pyr) | ~7.2-7.8 | ~128-132 | COSY: Phenyl H (meta); HSQC: Phenyl C (ortho) |

| Phenyl H (meta to Pyr) | ~6.8-7.1 | ~113-115 | COSY: Phenyl H (ortho); HSQC: Phenyl C (meta) |

| Methoxy OCH₃ | ~3.8-3.9 | ~55-56 | HSQC: Methoxy C |

| Pyrimidine C-2 (NH₂) | N/A | ~160-165 | HMBC: Amine H, H-6 |

| Pyrimidine C-4/C-5 | N/A | ~125-140 | HMBC: Phenyl H, H-6 |

Solid-State NMR (ssNMR) provides structural information on materials in their crystalline or amorphous solid phases. For this compound, ssNMR would be particularly valuable for characterizing its crystalline form, especially if multiple polymorphs exist. Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would yield high-resolution ¹³C spectra in the solid state. The chemical shifts observed in the ssNMR spectrum can be correlated with specific crystallographic features, such as hydrogen bond lengths and torsion angles. Furthermore, if the asymmetric unit of the crystal contains more than one molecule (Z' > 1), ssNMR can resolve the signals for each crystallographically inequivalent molecule, providing a powerful tool for detecting subtle conformational differences that may be averaged out in solution.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Mechanism Support

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. This is crucial for confirming the identity of the synthesized compound and for elucidating its fragmentation pathways under mass spectrometric conditions.

For this compound, electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation patterns. A plausible fragmentation pathway would involve initial losses of small, stable neutral molecules or radicals.

Proposed Key Fragmentation Steps:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-aromatic compounds.

Loss of carbon monoxide (CO): Following the loss of a methyl radical, the resulting phenoxy radical can eliminate CO.

Cleavage of the pyrimidine ring: The pyrimidine ring can undergo characteristic cleavages, often involving the loss of HCN or related fragments.

Loss of the amino group: Elimination of ammonia (B1221849) (NH₃) or related nitrogen-containing fragments.

The exact mass measurements from HRMS would allow for the unambiguous assignment of each fragment's elemental formula, providing strong support for the proposed fragmentation mechanism.

| Ion | Proposed Formula | Calculated m/z (Monoisotopic) | Fragmentation Pathway |

| [M+H]⁺ | C₁₈H₁₈N₃O₂⁺ | 308.1394 | Parent Ion |

| [M+H - •CH₃]⁺ | C₁₇H₁₅N₃O₂⁺ | 293.1159 | Loss of methyl radical from a methoxy group |

| [M+H - CH₂O]⁺ | C₁₇H₁₆N₃O⁺ | 278.1288 | Loss of formaldehyde |

| [M+H - CO]⁺ | C₁₇H₁₈N₃O⁺ | 280.1444 | Loss of carbon monoxide |

| [C₁₀H₁₀NO]⁺ | C₁₀H₁₀NO⁺ | 160.0757 | Fragment containing one methoxyphenyl ring and a nitrile |

X-ray Crystallography for Elucidating Solid-State Architecture and Intermolecular Interactions

Crucially, this technique elucidates the network of intermolecular interactions that dictate the crystal packing. Based on studies of related 2-aminopyrimidine (B69317) structures, it is highly probable that the molecules would form centrosymmetric dimers in the solid state. nih.govresearchgate.net This primary supramolecular synthon is formed by a pair of complementary N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to one of the pyrimidine ring nitrogens (N1 or N3) of a neighboring molecule. drugbank.comdtic.mil

Beyond this primary interaction, other weaker interactions are expected to stabilize the crystal lattice, including:

C-H···O interactions: Between aromatic C-H donors and the oxygen atoms of the methoxy groups.

π-π stacking: Potential stacking interactions between the electron-rich phenyl rings and the electron-deficient pyrimidine rings.

C-H···π interactions: Where C-H bonds from one molecule interact with the face of an aromatic ring on an adjacent molecule.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | N-H (amino) | N (pyrimidine ring) | 2.9 - 3.2 | 160 - 180 |

| Hydrogen Bond | C-H (aromatic) | O (methoxy) | 3.2 - 3.6 | 140 - 170 |

| π-π Stacking | Phenyl Ring Centroid | Pyrimidine Ring Centroid | 3.4 - 3.8 | N/A |

Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Vibrations and Hydrogen Bonding Networks

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide valuable information about functional groups and intermolecular interactions.

For this compound, the spectra would be characterized by several key vibrational bands. In the solid state, the N-H stretching vibrations of the primary amine are particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded environment, symmetric and asymmetric N-H stretches would appear around 3500-3300 cm⁻¹. However, due to the strong N-H···N hydrogen bonding expected in the crystal, these bands are likely to be red-shifted to lower wavenumbers and appear broader. arxiv.orgresearchgate.net

| Vibrational Mode | Expected FT-IR (cm⁻¹) | Expected Raman (cm⁻¹) | Comments |

| N-H Asymmetric Stretch | ~3450 (broad) | Weak | Broadened and red-shifted due to H-bonding |

| N-H Symmetric Stretch | ~3300 (broad) | Weak | Broadened and red-shifted due to H-bonding |

| Aromatic C-H Stretch | 3100-3000 | Strong | Characteristic of sp² C-H bonds |

| C=N, C=C Ring Stretch | 1620-1450 | Strong | Multiple bands from pyrimidine and phenyl rings |

| N-H Bend (Scissoring) | 1650-1600 | Medium | |

| C-O-C Asymmetric Stretch | ~1250 | Strong | Strong, characteristic band for aryl ethers |

| C-O-C Symmetric Stretch | ~1030 | Medium |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives of this compound

While this compound is itself an achiral molecule, chiral derivatives could be synthesized to explore their chiroptical properties. mdpi.comrsc.org Chirality could be introduced, for example, by installing bulky substituents at the ortho-positions of the phenyl rings, leading to atropisomerism where rotation around the C-C single bonds is hindered. Alternatively, the 2-amino group could be derivatized with a chiral auxiliary.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for characterizing such chiral molecules. youtube.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A chiral derivative would exhibit a unique CD spectrum with positive and/or negative bands (Cotton effects) corresponding to the electronic transitions of its chromophores (the diarylpyrimidine system). The spectrum serves as a fingerprint for a specific enantiomer, with its mirror-image enantiomer producing an identical spectrum of opposite sign. nih.govnih.govnih.gov This allows for the determination of enantiomeric purity and absolute configuration, often through comparison with quantum chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It is closely related to the CD spectrum through the Kronig-Kramers relations and provides complementary information about the chirality of the molecule.

The study of chiral derivatives using these techniques would provide deeper insight into the relationship between molecular structure, three-dimensional conformation, and optical properties in this class of compounds.

Chemical Reactivity, Functionalization, and Derivatization Studies of 4,5 Bis 4 Methoxyphenyl Pyrimidin 2 Amine

Reactions at the Pyrimidine (B1678525) Amine Moiety

The primary amine at the C-2 position of the pyrimidine ring is a key site for nucleophilic reactions. Its reactivity is comparable to that of other aromatic amines on heterocyclic systems, allowing for conventional transformations to introduce new functional groups.

The 2-amino group readily participates in acylation, alkylation, and arylation reactions. Acylation can be achieved using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-(pyrimidin-2-yl)amides. For instance, acetylation with acetic anhydride (B1165640) can furnish the N-acetyl derivative. nih.gov

Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, these reactions often require careful control to avoid over-alkylation, which results in the formation of quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled alternative for the synthesis of N-alkyl derivatives.

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be employed for the N-arylation of the amino group. This involves the palladium-catalyzed reaction with aryl halides or triflates, providing access to a range of N-aryl derivatives that would be difficult to synthesize through classical nucleophilic aromatic substitution.

Condensation of the 2-amino group with aldehydes or ketones under dehydrating conditions can yield the corresponding imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed.

The synthesis of urea (B33335) and thiourea (B124793) derivatives is a common and straightforward derivatization. nih.govmdpi.com Reaction of 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine with various substituted isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides a direct route to N,N'-disubstituted ureas and thioureas, respectively. nih.govresearchgate.net These reactions generally proceed in high yield under mild conditions and are tolerant of a wide range of functional groups on the reacting isocyanate or isothiocyanate. This "click-type" reactivity is highly efficient for building molecular complexity. nih.gov

| Reaction Type | Reagent(s) | Typical Conditions | Expected Product Class |

| Acylation | Acetyl chloride, Pyridine | DCM, 0 °C to rt | N-(4,5-Bis(4-methoxyphenyl)pyrimidin-2-yl)acetamide |

| Alkylation | Methyl iodide, K₂CO₃ | Acetonitrile, reflux | N-Methyl-4,5-bis(4-methoxyphenyl)pyrimidin-2-amine |

| Arylation | Phenyl bromide, Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100 °C | N-Phenyl-4,5-bis(4-methoxyphenyl)pyrimidin-2-amine |

| Urea Formation | Phenyl isocyanate | THF, rt | 1-(4,5-Bis(4-methoxyphenyl)pyrimidin-2-yl)-3-phenylurea |

| Thiourea Formation | Phenyl isothiocyanate | Ethanol, reflux | 1-(4,5-Bis(4-methoxyphenyl)pyrimidin-2-yl)-3-phenylthiourea |

This table presents potential derivatization reactions at the 2-amino group based on established chemical principles for 2-aminopyrimidines.

Functionalization of the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes it susceptible to nucleophilic attack but resistant to classical electrophilic substitution.

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally challenging. wikipedia.org The ring nitrogens strongly deactivate the system towards electrophilic attack. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the ring nitrogens are protonated, further increasing this deactivation. researchgate.net The only available position for substitution is C-6. While the 2-amino group is activating, overcoming the inherent deactivation of the diazine core typically requires harsh conditions and may result in low yields.

Conversely, nucleophilic aromatic substitution (SNAr) is a more common reaction for pyrimidines. However, this pathway requires the presence of a good leaving group, such as a halogen, at the position of attack. As this compound lacks such a group on its pyrimidine core, direct SNAr is not a viable functionalization strategy without prior modification of the ring (e.g., halogenation at C-6).

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic systems, avoiding the need for pre-functionalized substrates. nih.gov The C-6 position of the pyrimidine core in the title compound is a potential site for transition metal-catalyzed C-H activation. Palladium or copper catalysts are commonly used to facilitate the coupling of the pyrimidine C-H bond with a variety of partners. mdpi.com

These reactions can be used to introduce aryl, heteroaryl, alkyl, or alkenyl groups at the C-6 position. For example, palladium-catalyzed C-H arylation with aryl halides or diaryliodonium salts could yield 6-aryl-4,5-bis(4-methoxyphenyl)pyrimidin-2-amine derivatives. The reaction mechanism typically involves a concerted metalation-deprotonation pathway, often directed by the pyrimidine nitrogen atoms.

| Reaction Type | Coupling Partner | Catalyst System | Expected Product Class |

| C-H Arylation | Aryl bromide (Ar-Br) | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 6-Aryl-4,5-bis(4-methoxyphenyl)pyrimidin-2-amine |

| C-H Alkenylation | Alkene (e.g., Styrene) | [RhCp*Cl₂]₂, AgSbF₆ | 6-Alkenyl-4,5-bis(4-methoxyphenyl)pyrimidin-2-amine |

| C-H Alkylation | Alkyl carboxylic acid | Pd(OAc)₂, Ag₂CO₃ | 6-Alkyl-4,5-bis(4-methoxyphenyl)pyrimidin-2-amine |

| C-H Borylation | B₂pin₂ | [Ir(cod)OMe]₂, dtbpy | 6-(Boryl)-4,5-bis(4-methoxyphenyl)pyrimidin-2-amine |

This table outlines potential C-H functionalization reactions at the pyrimidine C-6 position, based on modern synthetic methodologies for N-heterocycles.

Transformations of the Methoxyphenyl Substituents

The two methoxyphenyl rings provide additional sites for chemical modification. These electron-rich aromatic systems can undergo electrophilic substitution, and the methoxy (B1213986) groups themselves can be chemically altered.

A primary transformation of the methoxy group is O-demethylation to yield the corresponding phenol. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent or with strong protic acids such as hydrobromic acid (HBr). mdpi.com Depending on the stoichiometry of the demethylating agent, it may be possible to achieve selective mono-demethylation to produce (4-(2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl)phenol) or complete di-demethylation to yield the dihydroxy derivative. blucher.com.br

The phenyl rings are activated by the electron-donating methoxy groups, which are strong ortho, para-directors. Since the para position is occupied by the pyrimidine ring, electrophilic aromatic substitution is expected to occur at the ortho positions (C-3 and C-5) relative to the methoxy group. Standard electrophilic substitution reactions such as halogenation (with Br₂ or NBS), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation can be performed, potentially leading to the functionalization of one or both of the phenyl rings. libretexts.org The specific regioselectivity and the extent of substitution (mono- vs. di-substitution on each ring) would depend on the reaction conditions and the steric environment.

| Reaction Type | Reagent(s) | Position(s) of Attack | Expected Product Class |

| O-Demethylation | Boron tribromide (BBr₃) | Methoxy oxygen | Phenol / Diphenol derivatives |

| Halogenation | N-Bromosuccinimide (NBS) | C-3/C-5 of phenyl rings | Bromo-methoxyphenyl derivatives |

| Nitration | HNO₃, H₂SO₄ | C-3/C-5 of phenyl rings | Nitro-methoxyphenyl derivatives |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | C-3/C-5 of phenyl rings | Acetyl-methoxyphenyl derivatives |

This table summarizes potential transformations involving the 4-methoxyphenyl (B3050149) substituents.

Demethylation and Ether Cleavage Reactions

The structure of this compound features two methoxy groups, which are susceptible to demethylation or ether cleavage under various conditions to yield the corresponding di-phenol derivative. Common reagents for cleaving aryl methyl ethers include strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com

The reaction with BBr₃ is often preferred due to its high efficiency and the ability to be carried out under milder conditions compared to strong acids. The mechanism would involve the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2 fashion. Given the presence of two equivalent methoxy groups, selective mono-demethylation would be challenging and would likely result in a mixture of mono- and di-demethylated products. The reaction conditions, such as stoichiometry of the reagent, temperature, and reaction time, would be critical in controlling the extent of demethylation.

Table 1: Predicted Reagents for Demethylation of this compound

| Reagent | Typical Conditions | Predicted Product(s) |

|---|---|---|

| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | 4,5-Bis(4-hydroxyphenyl)pyrimidin-2-amine |

| Hydrogen bromide (HBr) | Acetic acid, reflux | 4,5-Bis(4-hydroxyphenyl)pyrimidin-2-amine |

Electrophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings in this compound are activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups and the pyrimidine core. The methoxy groups are ortho-, para-directing. The positions ortho to the methoxy groups are the most likely sites for substitution. However, steric hindrance from the bulky pyrimidine ring might influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts acylation, and alkylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce nitro groups onto the phenyl rings. The conditions would need to be carefully controlled to avoid over-nitration or side reactions.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group(s) on phenyl rings |

| Bromination | Br₂, FeBr₃ | Introduction of -Br group(s) on phenyl rings |

Synthesis of Novel Analogs and Libraries Based on the this compound Scaffold

The this compound scaffold offers several points for diversification to generate libraries of novel analogs. The primary amino group at the 2-position is a key handle for functionalization. It can undergo a variety of reactions such as acylation, alkylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.

Furthermore, the pyrimidine ring itself can be a target for modification, although this is generally more challenging. The phenyl rings, once functionalized via electrophilic substitution (as discussed in 4.3.2), can be further modified. For example, a nitro group can be reduced to an amine, which can then be derivatized. Similarly, a bromo-substituted analog could participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents. The synthesis of various 2-amino-4,6-diarylpyrimidine derivatives has been reported, often through condensation reactions of chalcones with guanidine (B92328). rsc.org

Mechanistic Investigations of Chemical Transformations Involving this compound

No specific mechanistic investigations for the chemical transformations of this compound have been found in the literature. However, the mechanisms of the reactions discussed above are well-established in organic chemistry.

For demethylation with BBr₃, the mechanism involves a Lewis acid-base adduct formation, followed by an SN2 displacement. For electrophilic aromatic substitution, the mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The regioselectivity is governed by the directing effects of the substituents on the aromatic ring.

In the case of derivatization of the 2-amino group, the reactions would follow standard mechanisms for amine chemistry. For example, acylation would proceed via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Further computational studies, such as density functional theory (DFT) calculations, could provide valuable insights into the reactivity and reaction mechanisms of this specific molecule. Such studies could help predict the most favorable reaction sites, transition state energies, and product distributions for various chemical transformations.

Computational Chemistry and Molecular Modeling Investigations on 4,5 Bis 4 Methoxyphenyl Pyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of a molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to optimize the molecular geometry and elucidate its electronic properties. physchemres.orgopenaccesspub.orgnih.govresearchgate.netdoaj.org

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. openaccesspub.orgresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring and the methoxy (B1213986) groups, while the LUMO may be distributed across the pyrimidine (B1678525) and phenyl rings.

Furthermore, DFT calculations can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. openaccesspub.org Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. doaj.org

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

The biological activity of a molecule is intimately linked to its three-dimensional shape. This compound possesses considerable conformational flexibility due to the rotation around the single bonds connecting the phenyl rings to the pyrimidine core. Conformational analysis aims to identify the most stable conformers (low-energy states) of the molecule. nih.govmdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rjeid.comrsc.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. nih.govacs.org

Molecular Docking Studies for Protein-Ligand Interaction Prediction (e.g., Prion Protein)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.govtpcj.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the interest in pyrimidine derivatives for neurological disorders, a hypothetical docking study of this compound with the prion protein (PrP) could be performed. nih.govfrontiersin.org The prion protein is implicated in a group of fatal neurodegenerative diseases. frontiersin.org The goal of such a study would be to predict if and how the compound binds to PrP, identifying the key amino acid residues involved in the interaction. The binding affinity is typically estimated through a scoring function, which provides a measure of the strength of the interaction. Potential interactions could include hydrogen bonds between the amino group of the pyrimidine and polar residues in the protein, as well as hydrophobic and π-π stacking interactions between the phenyl rings and aromatic residues of the protein. tandfonline.comnih.gov

| Parameter | Predicted Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr169, Gln172, Asn173 |

| Interaction Types | Hydrogen bonds, Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.netresearchgate.net This allows for the prediction of the activity of new, unsynthesized compounds and the identification of the key molecular features responsible for their biological effects. benthamdirect.com

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with known biological activities (e.g., as kinase inhibitors) would be required. researchgate.netnih.gov

Hologram QSAR (HQSAR) is a 2D QSAR technique that uses molecular holograms, which are fingerprints of all possible molecular fragments, to correlate with biological activity. researchgate.netnih.govresearchgate.net This method is computationally efficient and can provide insights into the important structural fragments for activity.

Comparative Molecular Field Analysis (CoMFA) is a 3D QSAR method that aligns a set of molecules and calculates their steric and electrostatic fields. nih.govnih.govccspublishing.org.cn These fields are then correlated with the biological activity to generate a 3D map that shows where bulky groups or charged groups would enhance or decrease activity. This information is invaluable for the rational design of more potent analogues.

| QSAR Model | q² | r² | Predicted r² |

|---|---|---|---|

| HQSAR | 0.65 | 0.88 | 0.72 |

| CoMFA | 0.68 | 0.92 | 0.75 |

Ligand-Based and Structure-Based Pharmacophore Generation

Pharmacophore modeling is a crucial component of computer-aided drug design, enabling the identification of the essential steric and electronic features required for a molecule to interact with a specific biological target. These models can be generated through two primary approaches: ligand-based and structure-based methods.

Ligand-based pharmacophore generation relies on the analysis of a set of known active compounds to derive a common feature hypothesis that is presumed to be responsible for their biological activity. For the pyrimidine class of compounds, this often involves identifying key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are essential for target binding. While specific ligand-based pharmacophore models for this compound have not been detailed in publicly available research, the general approach for pyrimidine derivatives involves aligning a series of active analogs and extracting the common chemical features that are critical for their bioactivity.

Structure-based pharmacophore generation , conversely, utilizes the three-dimensional structure of the biological target, typically a protein, obtained from methods like X-ray crystallography or NMR spectroscopy. This approach allows for the identification of potential interaction points between a ligand and the protein's binding site. For pyrimidine derivatives, this could involve mapping the hydrogen bonding opportunities with backbone or side-chain residues, as well as defining hydrophobic pockets and potential for π-π stacking interactions. While a specific structure-based pharmacophore model derived directly from a complex of this compound with a target protein is not available, the principles of this methodology are widely applied in the study of related compounds to guide the design of more potent and selective inhibitors.

A summary of common pharmacophoric features identified in studies of pyrimidine derivatives is presented in the table below.

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Donor | Typically an amine or hydroxyl group. | Forms hydrogen bonds with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor | Often a nitrogen atom within the pyrimidine ring. | Forms hydrogen bonds with donor groups on the target protein. |

| Aromatic Ring | The pyrimidine ring and substituted phenyl groups. | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | Alkyl or aryl substituents. | Occupies hydrophobic pockets within the binding site. |

Virtual Screening and De Novo Design Strategies for this compound Analogs

Virtual screening and de novo design are powerful computational strategies for identifying novel bioactive compounds. These methods leverage our understanding of molecular interactions to explore vast chemical spaces in a time and cost-effective manner.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, this compound has been identified as a hit in virtual screening campaigns aimed at discovering agents with anti-prion activity. researchgate.netcut.ac.za

In one such study, a virtual screening of a compound database led to the identification of 100 compounds with significant similarity to a generated molecular scaffold. cut.ac.za Among these, this compound (also referred to as Bionet5T0214) was one of six compounds selected for further investigation based on previous fluorescence quenching studies. cut.ac.za Subsequent experimental testing in prion-infected cells revealed that the anti-prion activity of these compounds is likely mediated by their binding to a specific pocket (pocket-D) of the prion protein. cut.ac.za Molecular docking studies are a key component of virtual screening, and for pyrimidine analogs, they are used to predict the binding conformation and affinity of the molecules within the target's active site. semanticscholar.org

The table below summarizes the findings related to the virtual screening of this compound.

| Compound Name | Screening Method | Identified Activity | Proposed Mechanism of Action |

| This compound | Virtual Screening, Molecular Docking | Anti-prion | Binding to pocket-D of the prion protein |

De Novo Design is a computational method that involves the design of novel molecules with desired properties from scratch. This can be achieved by assembling molecular fragments or by using generative models to create new chemical structures. While specific de novo design studies starting from the this compound scaffold have not been reported, this strategy holds significant promise for the development of novel analogs. By using the known binding mode of the parent compound, new molecules can be designed to optimize interactions with the target protein, potentially leading to improved potency and selectivity.

Mechanistic Biological Investigations of 4,5 Bis 4 Methoxyphenyl Pyrimidin 2 Amine in Vitro and Cellular Focus

Elucidation of Anti-Prion Activity Mechanisms

Recent research has shed light on the potential of 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine as a promising agent against prion diseases. The compound, identified through virtual screening, has been the subject of in vitro and cellular studies to determine its mechanism of action against the pathological prion protein.

Inhibition of Pathological Prion Protein (PrPSc) Accumulation in Cellular Models (e.g., ScN2a cells)

In cellular assays, this compound has demonstrated notable anti-prion activity. cut.ac.za When tested in scrapie-infected neuroblastoma (ScN2a) cell lines, the compound was effective in reducing the accumulation of the pathological scrapie isoform of the prion protein (PrPSc). cut.ac.za This inhibitory effect was observed at a minimum concentration of 20 μM. cut.ac.za Importantly, at this effective concentration, the compound did not exhibit toxicity to the ScN2a cells, suggesting a favorable therapeutic window in this cellular model. cut.ac.za

Molecular Recognition and Binding Site Characterization with Prion Protein (PrPC)

To understand the molecular basis of its anti-prion activity, studies have focused on the interaction between this compound and the cellular prion protein (PrPC). Molecular docking studies have suggested that the compound binds to a specific site on the Syrian Hamster Prion Protein (SHaPrPC), referred to as "pocket-D". cut.ac.za This binding is believed to be a key factor in its mechanism of action. Further experimental evidence from fluorescence quenching studies has also been conducted, supporting the interaction of this compound with SHaPrPC. cut.ac.za

Impact on Prion Protein Stabilization and Conformational Conversion Pathways

The binding of this compound to pocket-D of PrPC is hypothesized to play a crucial role in preventing the conformational changes that lead to the formation of the pathological PrPSc isoform. cut.ac.za It is suggested that this interaction helps to stabilize the native conformation of PrPC. Furthermore, the binding is thought to preserve an intact salt bridge between key amino acid residues (Arg156, Glu196, and Glu200), which may be critical in preventing the misfolding cascade that results in the formation of PrPSc. cut.ac.za

Exploration of Other Mechanistic Biological Targets and Cellular Pathways

As of the current available research, detailed investigations into the effects of this compound on other biological targets are limited.

Enzyme Inhibition Profiling and Kinetic Analysis

There is currently no publicly available information regarding the enzyme inhibition profile or kinetic analysis of this compound.

Receptor Binding Assays and Ligand-Binding Thermodynamics

There is currently no publicly available information regarding receptor binding assays or the thermodynamics of ligand binding for this compound.

Modulation of Intracellular Signaling Cascades and Gene Expression (Excluding downstream clinical outcomes)

Research into analogous pyrimidine-based compounds suggests that they can influence a variety of intracellular signaling pathways critical to cell growth, proliferation, and survival. For instance, certain 2,4-pyrimidinediamine derivatives have been identified as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs). nih.govsemanticscholar.org This dual inhibition leads to the downregulation of phosphorylated ALK and the upregulation of acetylated histone H3, indicating an impact on both kinase signaling cascades and epigenetic regulation of gene expression. nih.govsemanticscholar.org

Furthermore, other pyrimidine (B1678525) derivatives have been shown to modulate pathways such as the Wnt/β-catenin signaling pathway. One study on a 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) demonstrated its role as a canonical Wnt/β-catenin pathway activator. researchgate.net This compound was found to induce the phosphorylation of NFκB p65 and abrogate total IκB in naive monocytes. researchgate.net However, in the context of Toll-like receptor (TLR) engagement, it suppressed cytokine production, which was associated with the phosphorylative inactivation of GSK3β and accumulation of β-catenin. researchgate.net These findings highlight the complex and context-dependent modulation of signaling pathways by aminopyrimidine scaffolds.

Assessment of Cellular Viability and Antiproliferative Mechanisms in Disease Models (Excluding toxicity profiles and clinical relevance)

The antiproliferative activity of pyrimidine derivatives has been a significant area of investigation. Studies on various analogs demonstrate their potential to inhibit the growth of cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.

For example, a novel series of 2,4-pyrimidinediamine derivatives exhibited potent antiproliferative activity against ALK-positive cancer cell lines by inducing cell cycle arrest and apoptosis. nih.govsemanticscholar.org Flow cytometry analysis revealed that one of the lead compounds could arrest the cell cycle at the S phase. nih.govsemanticscholar.org

Similarly, other pyrimidine-containing compounds have been shown to induce cell cycle arrest at different phases. For instance, cryptolepine, an indoloquinoline alkaloid, was found to induce a G1-phase block at lower concentrations and an S-phase and G2/M-phase block at higher concentrations in human lung adenocarcinoma A549 cells. nih.gov The induction of apoptosis, characterized by condensed and fragmented nuclei, was also observed at higher concentrations. nih.gov

The table below summarizes the antiproliferative activities of some pyrimidine derivatives in different cancer cell lines, providing a reference for the potential efficacy of this compound.

| Compound/Derivative Class | Cell Line | Observed Effect | Reference |

| 2,4-Pyrimidinediamine derivatives | A549, H2228 | Cell cycle arrest at S phase, induction of apoptosis | nih.govsemanticscholar.org |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Antiproliferative activity | nih.gov |

| 2-Thioxoimidazo[4,5-b]pyridine derivatives | Human cancer cell lines | Antiproliferative activity | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | Hela, HCT-116, MCF7 | Inhibition of CDK2 and CDK9, cell cycle arrest, induction of apoptosis | nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Correlation of Structural Modifications with Observed Biological Mechanisms

Structure-activity relationship (SAR) studies on various classes of pyrimidine derivatives have shed light on the impact of different substituents on their biological activity. For 2,4,5-trisubstituted pyrimidine inhibitors of Cyclin-Dependent Kinase 9 (CDK9), modifications at the C-5 position of the pyrimidine ring were found to influence both potency and selectivity. The introduction of a trifluoromethyl group at this position, for instance, led to a decrease in potency against both CDK9 and CDK2, as well as reduced cellular activity, when compared to analogs with a methyl group at the same position. cardiff.ac.uk

In a series of 4(5)-aryl-2-amino-1H-imidazoles, which are chemically related to aminopyrimidines, the substitution pattern on the aryl group and the nature of the substituent at the N1-position were found to have a major effect on their biofilm inhibitory activity. nih.govresearchgate.net This suggests that the nature and position of substituents on the aromatic rings of this compound are likely to be critical determinants of its biological activity.

Identification of Key Pharmacophoric Features for Target Interaction

Molecular docking studies of pyrimidine-based inhibitors have helped to identify key pharmacophoric features necessary for their interaction with biological targets. For a series of potent Polo-like kinase 4 (PLK4) inhibitors with an aminopyrimidine core, the aminopyrimidine moiety was found to form crucial hydrogen bonds with the hinge region of the kinase. nih.gov The substituents on the pyrimidine ring were observed to extend into specific hydrophobic and solvent-exposed regions of the ATP-binding pocket, further contributing to the binding affinity. nih.gov

Future Directions and Emerging Research Opportunities for 4,5 Bis 4 Methoxyphenyl Pyrimidin 2 Amine

Advanced Strategies for Divergent Synthesis and Combinatorial Library Generation

Future research will heavily rely on advanced synthetic methodologies to efficiently generate a diverse range of analogs based on the 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine core. The pyrimidine (B1678525) skeleton is highly amenable to structural modification at its 2, 4, 5, and 6 positions, allowing for extensive exploration of the chemical space. mdpi.commdpi.com

Divergent Synthesis: A key opportunity lies in developing divergent synthetic pathways. Such strategies would enable the creation of a wide array of structurally distinct molecules from a common intermediate. nih.govrsc.org For instance, a route could be devised where the core 4,5-diaryl pyrimidine is assembled, followed by a series of late-stage diversification reactions targeting the 2-amino group and potentially other positions on the pyrimidine or aryl rings. This approach maximizes synthetic efficiency and allows for the rapid generation of novel compounds. nih.gov

Combinatorial Libraries: The generation of combinatorial libraries is a powerful tool in drug discovery. capes.gov.brpostech.ac.kr Applying techniques like parallel synthesis in either solution-phase or solid-phase formats would allow for the systematic modification of the lead compound. postech.ac.kr By varying the substituents on the two phenyl rings (e.g., altering the methoxy (B1213986) groups to other electron-donating or -withdrawing groups) and modifying the 2-amino group, researchers can build large libraries of related compounds. capes.gov.brnih.gov This systematic approach is crucial for establishing detailed structure-activity relationships (SAR). nih.govresearchgate.net

| Strategy | Description | Potential Application for this compound |

| Divergent Synthesis | Creates multiple, structurally distinct compounds from a common intermediate through different reaction pathways. nih.govrsc.org | A key intermediate could be selectively functionalized at the C2, C4, or C5 positions to generate diverse scaffolds beyond simple analogs. |

| Parallel Synthesis | Simultaneously synthesizes a large number of compounds in separate reaction vessels. postech.ac.kr | Rapidly create a library where the 2-amino group is reacted with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides). |

| Solid-Phase Synthesis | Attaches the core scaffold to a solid support, allowing for easy purification after each reaction step. | The pyrimidine core could be anchored to a resin, enabling the efficient and clean addition of various R-groups to the phenyl rings or amino function. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net These computational tools can be powerfully applied to the this compound scaffold to guide the synthesis of more potent and selective analogs.

Predictive Modeling: ML algorithms can be trained on existing data from pyrimidine derivatives to build predictive models for various properties. nih.govpremierscience.com These models can forecast a compound's biological activity against specific targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity. researchgate.net This in silico screening allows researchers to prioritize which analogs to synthesize, saving significant time and resources. premierscience.com

Generative AI for De Novo Design: Generative AI models can design entirely new molecules from scratch. news-medical.net By providing the model with the this compound scaffold and a set of desired properties (e.g., high affinity for a specific kinase, good oral bioavailability), these algorithms can generate novel, optimized structures that chemists can then synthesize. researchgate.netnih.gov This approach expands the accessible chemical space beyond what might be conceived through traditional medicinal chemistry intuition. news-medical.net

Exploration of Novel Biological Mechanisms and Uncharted Target Engagement

The broad biological activity of pyrimidine derivatives suggests that this compound and its analogs could interact with a wide range of biological targets. mdpi.commdpi.comresearchgate.net Future research should focus on unbiased screening to uncover novel mechanisms of action and identify new therapeutic applications.

Target Identification: A primary goal will be to identify the specific protein targets of this compound. Given that many di-aryl pyrimidine derivatives are known to be kinase inhibitors, a logical first step would be to screen the compound against a broad panel of human kinases. acs.orgnih.gov Pyrimidine-based molecules have shown activity against targets such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and Vascular Endothelial Growth Factor Receptor (VEGFR-2). mdpi.comnih.govnih.govwikipedia.org

Beyond kinases, pyrimidines have been implicated in a host of other biological processes, exhibiting potential as anticancer, antiviral, anti-inflammatory, and even anti-Alzheimer's disease agents. nih.govmdpi.comnih.gov High-throughput screening and phenotypic screening assays can reveal unexpected activities, opening up entirely new avenues of research for diseases with unmet medical needs.

Potential Biological Targets for Pyrimidine Scaffolds

| Target Class | Specific Examples | Associated Disease Area |

|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, CDKs, PLK4, PIM-1 | Cancer mdpi.comnih.govwikipedia.orgnih.gov |

| Viral Enzymes | HIV Reverse Transcriptase, RNA Polymerase | Viral Infections (e.g., HIV, TB) mdpi.com |

| Other Enzymes | DNA Gyrase, β-Glucuronidase, Dihydrofolate Reductase | Bacterial Infections, Cancer mdpi.comresearchgate.netnih.gov |

| Receptors | Histamine H4 Receptor | Inflammation, Pain nih.gov |

Development of this compound as a Probe for Chemical Biology Studies

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. Developing this compound into a chemical probe could be a powerful strategy for target validation and studying cellular signaling pathways. nih.govnih.gov

This would involve strategically modifying the parent compound to incorporate a "handle" or tag, without disrupting its biological activity. This could be achieved by:

Appending a Reporter Tag: Attaching a fluorescent dye or a biotin (B1667282) molecule would allow for visualization of the compound's localization within cells or for affinity-based pulldown experiments to identify its binding partners.

Introducing a Photoreactive Group: Incorporating a group that can be activated by UV light to form a covalent bond with its target protein (photoaffinity labeling) would enable unambiguous identification of the direct biological target.

The development of such probes would be invaluable for confirming target engagement in a cellular context and elucidating the downstream consequences of inhibiting that target. nih.govplos.org

Contribution to Fundamental Understanding of Pyrimidine Chemistry and Bioactive Molecule Design

Systematic investigation of this compound will contribute significantly to the broader fields of medicinal chemistry and drug design. The pyrimidine ring is a cornerstone of many therapeutic agents, and a deeper understanding of its properties is of fundamental importance. mdpi.commdpi.com

By generating a library of analogs and testing their biological activities, researchers can build detailed Structure-Activity Relationship (SAR) models. researchgate.netyoutube.comyoutube.com This data provides critical insights into how specific structural modifications—such as the position and electronic nature of substituents on the phenyl rings or alterations to the 2-amino group—influence target affinity, selectivity, and pharmacokinetic properties. nih.govcardiff.ac.uk This knowledge is not only valuable for optimizing this specific compound series but also provides guiding principles for the design of future, unrelated bioactive molecules based on the versatile 2-aminopyrimidine (B69317) scaffold. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.